molecular formula C14H11NOS B10837959 2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone

2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone

Cat. No.: B10837959
M. Wt: 241.31 g/mol
InChI Key: BSJCMEIUFYPGNL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been widely studied due to their diverse applications in medicinal chemistry, including their roles as enzyme inhibitors, antimicrobial agents, and anticancer agents .

Preparation Methods

The synthesis of 2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures . Another method involves the use of microwave irradiation, which has been shown to reduce reaction times and increase yields .

Industrial production methods for benzothiazole derivatives often involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for large-scale production .

Chemical Reactions Analysis

2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone

InChI

InChI=1S/C14H11NOS/c16-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-15-12/h1-8,15H,9H2

InChI Key

BSJCMEIUFYPGNL-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(S1)C=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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